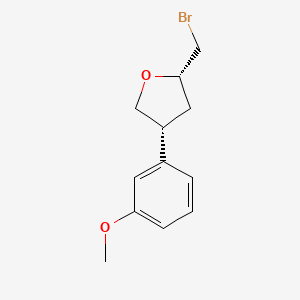
(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane: is a chiral compound with a unique structure that includes a bromomethyl group and a methoxyphenyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (2S,4R)-4-(3-methoxyphenyl)oxolane-2-carboxylic acid.
Bromination: The carboxylic acid group is converted to a bromomethyl group using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a suitable solvent.
Cyclization: The intermediate is then cyclized to form the oxolane ring under controlled conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The oxolane ring can be reduced under specific conditions to form diols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.
Oxidation: Phenol derivatives.
Reduction: Diols or other reduced products.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is used as a building block in the synthesis of various chiral compounds, which are important in asymmetric synthesis and catalysis.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the methoxyphenyl group can participate in various electronic interactions. In biological systems, the compound’s chirality can influence its interaction with enzymes and receptors, affecting its biological activity.
Comparison with Similar Compounds
(2S,4R)-2-(Chloromethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,4R)-2-(Bromomethyl)-4-(4-methoxyphenyl)oxolane: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness:
Reactivity: The bromomethyl group in (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is more reactive in nucleophilic substitution reactions compared to the chloromethyl group.
Biological Activity: The position of the methoxy group on the phenyl ring can significantly influence the compound’s interaction with biological targets, making this compound unique in its biological applications.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
(2S,4R)-2-(bromomethyl)-4-(3-methoxyphenyl)oxolane |
InChI |
InChI=1S/C12H15BrO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12-/m0/s1 |
InChI Key |
VTXPEEMHETYTII-JQWIXIFHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2C[C@H](OC2)CBr |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(OC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


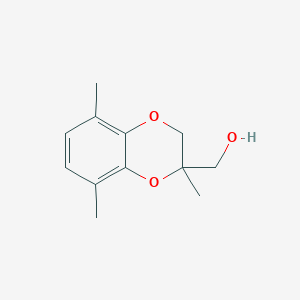
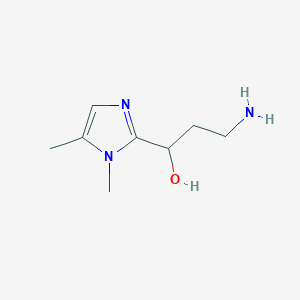
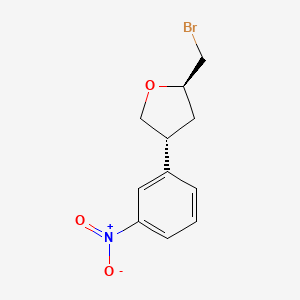
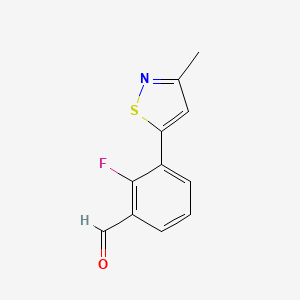
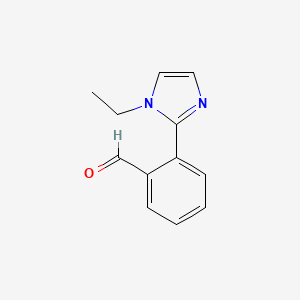
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)



![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
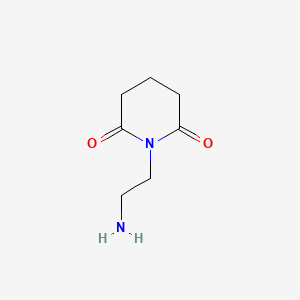
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
